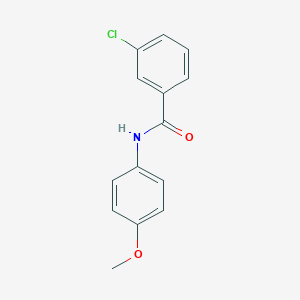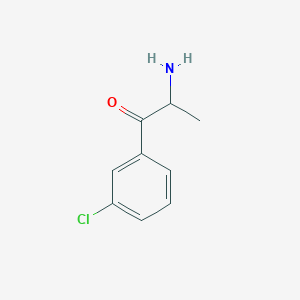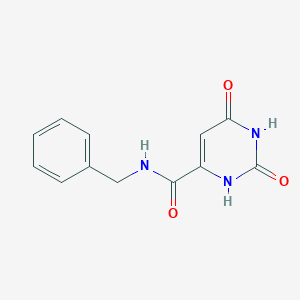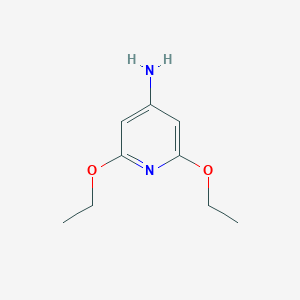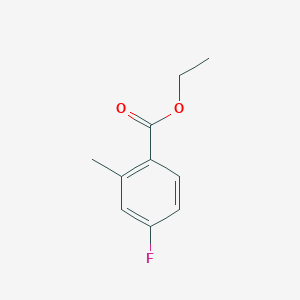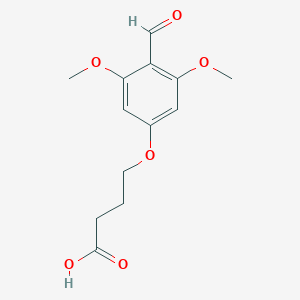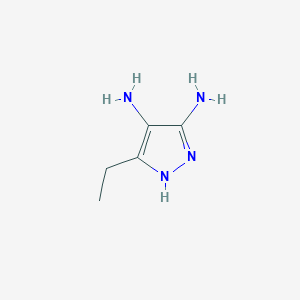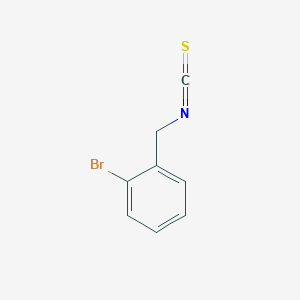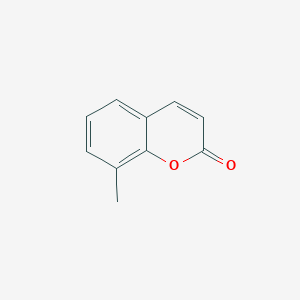
8-Methylcoumarin
Vue d'ensemble
Description
8-Methylcoumarin is a compound that belongs to the coumarin family of compounds. It is a white crystalline powder with a molecular weight of 162.17 g/mol. It is widely used in scientific research for its various applications, including its use as a fluorescent probe and as a starting material for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 8-Methylcoumarin is not well understood. However, it is believed that it acts by binding to specific receptors or enzymes in the body, leading to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
8-Methylcoumarin has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been found to have antimicrobial properties, which can help fight against bacterial and fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-Methylcoumarin in lab experiments is its versatility. It can be used for a wide range of applications, including as a fluorescent probe and as a starting material for the synthesis of other compounds. However, one of the limitations of using 8-Methylcoumarin is that it can be difficult to synthesize in large quantities, which can limit its use in certain applications.
Orientations Futures
There are numerous future directions for the use of 8-Methylcoumarin in scientific research. One area of research that is currently being explored is its use as a potential anticancer agent. Additionally, researchers are investigating its potential use as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Furthermore, researchers are also exploring its potential use in the development of new materials, including polymers and nanomaterials.
Conclusion:
In conclusion, 8-Methylcoumarin is a versatile compound that has numerous applications in scientific research. Its use as a fluorescent probe and as a starting material for the synthesis of other compounds makes it an essential tool for researchers in various fields. While its mechanism of action is not well understood, its various biochemical and physiological effects make it a promising candidate for the development of new therapeutic agents. With ongoing research, the potential applications of 8-Methylcoumarin are vast, making it an exciting area of study for scientists and researchers alike.
Applications De Recherche Scientifique
8-Methylcoumarin has numerous applications in scientific research. One of its most significant uses is as a fluorescent probe for the detection of metal ions such as Fe3+, Cu2+, and Zn2+. It is also used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
1807-36-9 |
|---|---|
Nom du produit |
8-Methylcoumarin |
Formule moléculaire |
C10H8O2 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
8-methylchromen-2-one |
InChI |
InChI=1S/C10H8O2/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3 |
Clé InChI |
VSIIJVGRUZNHCF-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C=CC(=O)O2 |
SMILES canonique |
CC1=C2C(=CC=C1)C=CC(=O)O2 |
Autres numéros CAS |
1807-36-9 |
Synonymes |
8-methylchromen-2-one |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

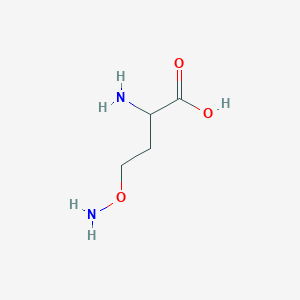
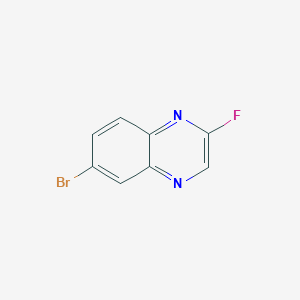
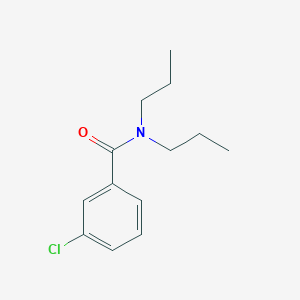
![Benzo[b]thiophene-4-carbonitrile](/img/structure/B190170.png)
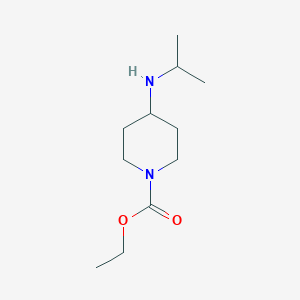
![3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate](/img/structure/B190174.png)
